8-Methylnonane-2,5-dione CAS number 60721-34-8
8-Methylnonane-2,5-dione CAS number 60721-34-8
An In-depth Technical Guide to 8-Methylnonane-2,5-dione (CAS Number: 60721-34-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylnonane-2,5-dione is an aliphatic gamma-diketone with the CAS number 60721-34-8. While specific experimental data on this compound is limited in publicly available literature, this technical guide provides a comprehensive overview of its known properties, a plausible synthetic route, and an analysis of its spectral data. Furthermore, based on the known biological activities of related aliphatic ketones and diones, a hypothetical signaling pathway is proposed to stimulate further research into its potential applications in drug discovery and development, particularly in the context of neurology and metabolic disorders.
Chemical and Physical Properties
Detailed experimental data for 8-Methylnonane-2,5-dione are not extensively reported. The following table summarizes its key identifiers and computed physicochemical properties.[1]
| Property | Value | Source |
| CAS Number | 60721-34-8 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| IUPAC Name | 8-methylnonane-2,5-dione | [1] |
| SMILES | CC(C)CCC(=O)CCC(=O)C | [1] |
| InChI Key | SIRFRLUWPFIPNV-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
| XLogP3 | 1.2 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Synthesis
Proposed Synthetic Pathway: Stetter Reaction
A potential synthesis of 8-Methylnonane-2,5-dione can be achieved via the Stetter reaction between isovaleraldehyde (3-methylbutanal) and methyl vinyl ketone.
Caption: Proposed Stetter reaction workflow for the synthesis of 8-Methylnonane-2,5-dione.
Detailed Experimental Protocol (Adapted from a General Stetter Reaction)
This protocol is adapted from a general procedure for the intermolecular Stetter reaction.[2][5]
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
Methyl vinyl ketone
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (Thiazolium salt catalyst)
-
Triethylamine (Base)
-
Dimethyl sulfoxide (DMSO, Solvent)
-
Dichloromethane (DCM) for extraction
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of isovaleraldehyde (1 equivalent) in DMSO, add methyl vinyl ketone (2.5 equivalents).
-
Add the thiazolium salt catalyst (0.3 equivalents) and triethylamine (0.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 8-Methylnonane-2,5-dione.
Spectral Data
The following tables summarize the expected spectral data for 8-Methylnonane-2,5-dione based on its chemical structure and publicly available spectral information.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value/Description |
| Molecular Ion (M+) | m/z = 170.13 |
| Key Fragmentation Ions | Expected fragments from the cleavage of the aliphatic chain and around the carbonyl groups, such as m/z 43 (CH₃CO⁺), m/z 57 (C₄H₉⁺), m/z 71 (C₄H₇O⁺), and m/z 99 (C₅H₇O₂⁺). |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts for the carbon atoms in 8-Methylnonane-2,5-dione are estimated based on typical values for similar functional groups.[6][7][8][9]
| Carbon Atom Number | Chemical Environment | Expected Chemical Shift (δ, ppm) |
| C1 | CH₃-C(O)- | 29 - 31 |
| C2 | -C(O)- | 208 - 212 |
| C3 | -C(O)-CH₂- | 35 - 40 |
| C4 | -CH₂-CH₂-C(O)- | 25 - 30 |
| C5 | -C(O)- | 210 - 214 |
| C6 | -C(O)-CH₂- | 40 - 45 |
| C7 | -CH₂-CH(CH₃)₂ | 24 - 28 |
| C8 | -CH(CH₃)₂ | 27 - 32 |
| C9, C10 | -CH(CH₃)₂ | 21 - 24 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The expected characteristic absorption bands in the FTIR spectrum of 8-Methylnonane-2,5-dione are listed below.[10][11][12][13]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 2960-2870 | C-H stretch (aliphatic) | Strong |
| 1715-1705 | C=O stretch (ketone) | Strong |
| 1465 | C-H bend (CH₂) | Medium |
| 1370 | C-H bend (CH₃) | Medium |
Potential Biological Activity and Signaling Pathways (Hypothetical)
There is currently no published research on the specific biological activities of 8-Methylnonane-2,5-dione. However, based on the known roles of other ketones and medium-chain fatty acids as signaling molecules, a hypothetical mechanism of action can be proposed to guide future research.[14][15][16][17] Ketone bodies, for instance, have been shown to act as signaling molecules that can modulate cellular processes, including inflammation and gene expression.[15][17] Furthermore, medium-chain fatty acids can act as ligands for G-protein coupled receptors (GPCRs).[18][19][20]
Hypothetical Signaling Pathway: GPCR Activation and Neurotrophic Factor Upregulation
Given its structure, 8-Methylnonane-2,5-dione could potentially interact with a specific GPCR on the surface of neuronal cells. This interaction could initiate a signaling cascade leading to the upregulation of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which is known to play a crucial role in neuronal survival, growth, and synaptic plasticity.[21][22][23]
Caption: Hypothetical signaling pathway of 8-Methylnonane-2,5-dione in a neuronal cell.
This proposed pathway suggests that 8-Methylnonane-2,5-dione could have neuroprotective or neuro-regenerative properties, making it a potential candidate for further investigation in the context of neurodegenerative diseases.
Conclusion
8-Methylnonane-2,5-dione is a sparsely studied chemical entity. This guide has consolidated the available information on its properties and provided a plausible framework for its synthesis and potential biological relevance. The presented hypothetical signaling pathway is intended to serve as a starting point for researchers to explore the therapeutic potential of this and other aliphatic diones. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its role in chemical and biological systems.
References
- 1. 8-Methylnonane-2,5-dione | C10H18O2 | CID 14060394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stetter Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bhu.ac.in [bhu.ac.in]
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- 8. compoundchem.com [compoundchem.com]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. ejournal.upi.edu [ejournal.upi.edu]
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- 13. mdpi.com [mdpi.com]
- 14. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. GPCR-Based Chemical Biosensors for Medium-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
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- 21. medium.com [medium.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Serum proBDNF Is Associated With Changes in the Ketone Body β-Hydroxybutyrate and Shows Superior Repeatability Over Mature BDNF: Secondary Outcomes From a Cross-Over Trial in Healthy Older Adults [frontiersin.org]

